Silicone defoamer - water dispersible
CAS No.: 68440-66-4
Cat. No.: VC0213268
Molecular Formula: C6-H9-N-O6.3Na
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68440-66-4 |
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Molecular Formula | C6-H9-N-O6.3Na |
Introduction
Chemical Composition and Structure
Water-dispersible silicone defoamers typically consist of several key components working synergistically to provide effective foam control:
Primary Antifoam Agents
The primary antifoam agent in most water-dispersible silicone defoamers is polydimethylsiloxane (PDMS), often with CAS number 63148-62-9 . This component typically includes:
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A polyorganosiloxane fluid with hydroxyl and/or hydrocarbonoxy groups
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A resinous siloxane or silicone resin-producing silicon compound
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Finely divided filler material (such as hydrophobic silica)
Surfactant System
To achieve water dispersibility, these formulations incorporate specific surfactant systems:
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Nonionic silicone surfactants for emulsifying the antifoam agents
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Organic surfactant dispersing agents to assist in dispersing the emulsified antifoam agents in aqueous media
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Secondary dispersing agents such as nonionic difunctional block-copolymers
In some formulations, the surfactant system may constitute approximately 20-40% by weight of the total composition, with the balance comprising defoamer components .
Additional Components
Some formulations may include:
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Secondary antifoam agents (often polydimethylsiloxane fluid)
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Methyl MQ silicone resin to improve performance
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Hydrophobic carbon black or silica to enhance defoaming capability
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Thickeners or stabilizers such as sodium carboxymethylcellulose to improve water dispersibility
The chemical structure of these defoamers is characterized by siloxane bonds (Si-O) and hydrophilic segments that interact with water molecules, facilitating dispersion. The silicone components typically have a highly flexible backbone made of strong and very polar Si–O bonds but shielded by low-interacting methyl groups, leading to low intermolecular forces and properties such as low surface tension .
Mechanism of Action
Water-dispersible silicone defoamers operate through several key mechanisms to control foam:
Surface Tension Reduction
The primary mechanism involves the reduction of surface tension at the air-liquid interface of the foam. When introduced into a foaming medium, these compounds disrupt the stability of foam bubbles, leading to their collapse. The silicone components, with their lower surface tension than water, spread at the air-water interface, displacing the foam-stabilizing surfactants .
Bridging-Dewetting Mechanism
The antifoaming process often follows a bridging-dewetting mechanism:
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Silicone oil droplets penetrate the foam film surface
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The droplets bridge the opposite sides of the foam film
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The bridged film dewets around the droplet
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This creates a weak spot that leads to film rupture and foam collapse
Enhanced Drainage
Water-dispersible silicone defoamers increase the rate of foam drainage by altering the surface properties of the foam film. This causes liquid to flow out of the foam more quickly, leading to drier, more fragile foam structures that rupture more easily . Studies have shown that defoamers with higher drainage rates typically demonstrate better foam control performance .
Physical and Chemical Properties
Water-dispersible silicone defoamers exhibit distinct physical and chemical properties that contribute to their effectiveness:
General Physical Properties
The typical physical properties of water-dispersible silicone defoamers are summarized in Table 1:
Table 1: Typical Physical Properties of Water-Dispersible Silicone Defoamers
Property | Characteristic |
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Appearance | Milky white emulsion liquid |
Odor | Mild |
Specific Gravity @ 60°F | 1.001 g/ml |
Density | 8.34 lbs/gallon |
Flash Point | >200°F |
pH | Neutral (approximately 7.0-8.0) |
Active Content | Typically 15-31% |
Viscosity | Variable (350-4000 cP) |
Data compiled from sources , , , and
Dispersibility Characteristics
As water-dispersible formulations, these defoamers feature:
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Rapid dispersion in aqueous systems
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Good dilution stability (though some may require pre-dilution and use within a defined timeframe)
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"Free-rinsing" properties in certain formulations, leaving minimal residue
Types and Formulations
Several distinct formulations of water-dispersible silicone defoamers exist, each optimized for specific applications:
Standard Emulsions
Basic water-dispersible silicone defoamer emulsions typically contain 15-30% active silicone components emulsified in water using nonionic surfactants. These general-purpose formulations provide effective defoaming across a range of moderate conditions .
Concentrated Formulations
Higher-potency formulations with increased silicone content (28-31%) provide enhanced performance for challenging foaming situations. These concentrated products require significantly lower dosages (0.01-0.04%) compared to standard formulations .
Modified Silicone Defoamers
Recent advancements have led to modified silicone defoamers with enhanced properties:
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Polyether-modified polysiloxanes for improved dispersibility
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Amide-functionalized silicones for superior foam control
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Silicone-polyether copolymers with optimized hydrophilic-lipophilic balance
Research has shown that modified defoamers with amide functional groups demonstrate superior performance by increasing polarity, allowing defoamer molecules to act more effectively on foam liquid films .
Specialty Formulations
Application-specific formulations include:
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Free-rinsing formulations for textile applications
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Food-grade silicone defoamers for food processing
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High-temperature stable formulations for extreme conditions
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Quick-breaking emulsions for systems requiring rapid defoaming
Table 2: Comparison of Different Water-Dispersible Silicone Defoamer Formulations
Type | Silicone Content (%) | Viscosity Range (cP) | Typical Dosage | Primary Applications |
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Standard Emulsion | 14-16 | 350-800 | 0.1-0.4% | Suspension concentrates, general industrial |
Concentrated Formulation | 28-31 | 1500-4000 | 0.01-0.04% | Microemulsions, aqueous solutions |
Free-Rinsing Textile Grade | 15-25 | 400-1000 | 0.05-0.2% | Textile dyeing, processing |
High-Stability Industrial | 20-30 | 800-2500 | 0.05-0.1% | Wastewater, industrial processing |
Data compiled from sources , , and
Applications across Industries
Water-dispersible silicone defoamers find extensive application across numerous industries due to their effective foam control properties and compatibility with aqueous systems:
Wastewater Treatment
In wastewater treatment facilities, these defoamers control foam in aeration tanks, clarifiers, and digesters. They help maintain operational efficiency, prevent foam overflow, and reduce maintenance requirements. Their environmental compatibility makes them particularly suitable for this application.
Pulp and Paper Processing
The pulp and paper industry extensively uses water-dispersible silicone defoamers during:
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Pulp washing and screening processes
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Bleaching operations
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Stock preparation
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Coating applications
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Effluent treatment
These defoamers improve drainage, increase production rates, and enhance paper quality by eliminating foam-related defects .
Textile Industry
In textile processing, free-rinsing silicone defoamers are used during:
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Dyeing operations
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Scouring processes
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Printing operations
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Finishing treatments
The free-rinsing properties ensure no detrimental effects on lightfastness or fabric appearance .
Agricultural Formulations
Water-dispersible silicone defoamers are crucial components in:
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Suspension concentrate (SC) formulations
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Suspoemulsions (SE)
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Microemulsions (ME)
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Aqueous solutions (AS)
They prevent foam formation during product mixing and application, ensuring accurate dosing and effective coverage .
Industrial Cleaning and Processing
Additional applications include:
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Industrial cleaners and detergents
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Metal cutting fluids
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Oil processing
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Latex emulsions
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Food processing
Performance and Efficacy
The performance of water-dispersible silicone defoamers can be evaluated through several parameters:
Defoaming Efficiency
Research studies have demonstrated the high efficiency of water-dispersible silicone defoamers:
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Effective at extremely low concentrations (0.05-0.1 ppm in many applications)
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Rapid foam knockdown (initial defoaming)
Concentration Effects
Research on the concentration effect of silicone defoamers has revealed interesting relationships:
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Studies of BYK-037 silicone defoamer showed optimal performance at 0.05% concentration
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At this concentration, the system remains homogeneous while providing sufficient defoaming
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Higher concentrations (>0.1%) caused marked phase separation
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The foam destruction rate constant increased significantly with defoamer concentration up to an optimal point
Comparative Performance
Studies comparing different defoamer types have typically found:
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Silicone-based defoamers outperform mineral oil and polyether-based alternatives
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Modified silicone defoamers with amide functional groups show superior performance
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Water-dispersible formulations provide comparable or superior performance to oil-based alternatives while offering environmental advantages
Table 3: Foam Half-Life Reduction with Different Defoamer Types
Defoamer Type | Relative Drainage Rate | Average Foam Half-Life (minutes) | Relative Effectiveness |
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No Defoamer (Blank) | 1.0 | 267+ | - |
Commercial PDMS | 1.9 | 210 | Baseline |
Modified Silicone (S1) | 2.4 | 185 | +26% |
Modified Silicone (S2) | 2.6 | 142 | +37% |
Modified Silicone (S3) | 2.1 | 195 | +11% |
Modified Silicone (S4) | 1.8 | 200 | -5% |
Data adapted from research findings in source
Manufacturing and Synthesis
The synthesis of water-dispersible silicone defoamers involves several key methods and processes:
Synthesis Approaches
Manufacturing typically involves:
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Preparation of the silicone base components (polysiloxanes)
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Modification or functionalization of the silicone components if required
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Addition of fillers (such as hydrophobic silica) and other performance enhancers
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Emulsification using appropriate surfactant systems
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Quality control testing and adjustment
Emulsification Techniques
Creating stable water-dispersible formulations requires careful emulsification:
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High-shear mixing is typically employed to create fine emulsions
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Surfactant selection is critical to ensure stability and dispersibility
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Processing conditions such as temperature, mixing speed, and addition sequence significantly impact the final product quality
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Some formulations may require homogenization to achieve the desired particle size distribution
Stability Enhancement
Several approaches are used to enhance the stability of water-dispersible silicone defoamers:
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Addition of thickeners such as sodium carboxymethylcellulose
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Use of protective colloids
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Implementation of specific surfactant combinations
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Particle size control through processing parameters
Recent Developments and Research Findings
Recent research has led to significant advancements in water-dispersible silicone defoamer technology:
Modified Silicone Structures
Research has focused on developing modified silicone structures with enhanced properties:
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Polyether-modified polysiloxanes show improved water compatibility and performance
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Silicone defoamers with amide functional groups demonstrate superior foam control due to increased polarity
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Studies have shown that modified defoamers can increase foam drainage rates by up to 156% compared to unmodified alternatives
Performance Optimization Studies
Research has revealed important insights about optimizing defoamer performance:
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A study on BYK-037 silicone defoamer found that 0.05% was the optimal concentration, balancing defoaming performance with system homogeneity
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At this concentration, foam destruction rate constants increased by up to 39% compared to lower concentrations
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The research established a clear correlation between defoamer concentration and foam drainage rates
Novel Formulation Approaches
Advanced formulation strategies include:
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Development of dual-action formulations containing both primary and secondary antifoam agents
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Incorporation of synergistic components such as methyl MQ silicone resin with hydrophobic fumed silica
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Creation of quick-breaking emulsions that rapidly release the active silicone components upon dilution
Application-Specific Research
Recent research has also focused on application-specific challenges:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume